1,4,7,10-Tetrathiacyclododecane (1,4,7,10-TTC) is a macrocyclic ligand belonging to the class of crown thioethers. These compounds contain a ring structure with alternating sulfur and carbon atoms. 1,4,7,10-TTC has a ring size of 12 atoms, with four sulfur atoms incorporated at positions 1, 4, 7, and 10 [PubChem, National Institutes of Health (.gov) ""].
The primary application of 1,4,7,10-TTC in scientific research is as a host molecule in supramolecular chemistry. Due to the presence of the four donor ether groups within the macrocycle, 1,4,7,10-TTC can selectively bind to cations (positively charged ions) with a specific size and charge. This size and charge selectivity allows researchers to utilize 1,4,7,10-TTC for the separation, transport, and recognition of specific metal ions [ChemicalBook ""].
Here are some specific examples of how 1,4,7,10-TTC is used in scientific research:
1,4,7,10-Tetrathiacyclododecane is a macrocyclic compound with the formula C₈H₁₆S₄. It features a twelve-membered ring structure composed of four sulfur atoms and eight carbon atoms. The unique arrangement of sulfur atoms allows for the formation of stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. This compound is characterized by its ability to adopt different conformations, which can influence its reactivity and interaction with metal ions .
Additionally, this compound has been studied for its role in the electrochemical extraction of heavy metal ions, indicating its utility in environmental applications related to metal ion remediation .
The biological activity of 1,4,7,10-tetrathiacyclododecane is primarily linked to its metal-binding properties. It has shown potential in forming complexes with biologically relevant metals such as copper and zinc. These complexes can influence various biological processes and have been investigated for their potential therapeutic applications. For instance, studies suggest that such metal-ligand interactions may play a role in cellular signaling pathways and enzyme activity modulation .
Several methods exist for synthesizing 1,4,7,10-tetrathiacyclododecane:
1,4,7,10-Tetrathiacyclododecane finds applications across various fields:
Interaction studies involving 1,4,7,10-tetrathiacyclododecane often focus on its complexation behavior with various metal ions. Research indicates that the ligand's conformation significantly affects its binding strength and selectivity towards different metals. For instance:
Several compounds share structural similarities with 1,4,7,10-tetrathiacyclododecane:
| Compound Name | Structure Type | Number of Sulfur Atoms | Notable Features |
|---|---|---|---|
| 1,4,8,11-Tetrathiacyclotetradecane | Macrocyclic | 4 | Larger ring size allows for different metal coordination patterns. |
| 1,5,9,13-Tetrathiacyclohexadecane | Macrocyclic | 4 | Exhibits different conformational flexibility due to a larger ring size. |
| 1,3-Dithiocyclobutane | Small cyclic | 2 | Smaller size limits its coordination capabilities compared to tetrathiacyclododecane. |
The uniqueness of 1,4,7,10-tetrathiacyclododecane lies in its specific twelve-membered ring structure that provides a balance between stability and reactivity when forming complexes with transition metals. This makes it particularly valuable in applications requiring selective metal ion binding and coordination chemistry .
1,4,7,10-Tetrathiacyclododecane, also known as thio-12-crown-4, is a macrocyclic thioether compound with the molecular formula C8H16S4 [1] [3]. The compound features a twelve-membered ring containing four sulfur atoms positioned at the 1, 4, 7, and 10 positions within the cyclic structure [1] [2]. This arrangement creates a crown-like configuration where the sulfur atoms serve as the key heteroatoms in the ring system [3].
The structural configuration of 1,4,7,10-tetrathiacyclododecane consists of alternating ethylene (-CH2-CH2-) bridges connected by sulfur atoms in a cyclic arrangement [1] [5]. Each sulfur atom in the ring is connected to two carbon atoms, forming C-S-C linkages with bond angles that typically range from 100° to 104° [11] [18]. The molecular structure can be represented by the SMILES notation S1CCSCCSCCSCC1, which illustrates the alternating pattern of sulfur and ethylene units throughout the macrocyclic framework [7] [16].
From a three-dimensional perspective, 1,4,7,10-tetrathiacyclododecane possesses a flexible ring structure that can adopt various conformations depending on environmental conditions and coordination state [10] [13]. The molecule contains a central cavity formed by the arrangement of the four sulfur atoms, which can accommodate metal ions through coordination interactions [11] [20]. This cavity size and the positioning of the sulfur atoms are critical factors that determine the compound's coordination chemistry and complexation properties [18] [20].
1,4,7,10-Tetrathiacyclododecane exhibits distinctive physical properties that characterize its behavior under various conditions. The compound has a molecular weight of 240.473 grams per mole, consistent with its molecular formula C8H16S4 [1] [2]. It exists as a crystalline solid at room temperature with characteristic melting and boiling points that reflect its macrocyclic structure and intermolecular forces [2] [3].
The melting point of 1,4,7,10-tetrathiacyclododecane has been determined to be 226-228°C (499.2 K) using differential scanning calorimetry (DSC) [2] . This relatively high melting point indicates significant intermolecular forces between the molecules in the solid state [2]. The enthalpy of fusion has been measured as 31.0 kJ/mol at 499.2 K, providing insight into the energy required to transition from the solid to the liquid phase [2].
The boiling point of 1,4,7,10-tetrathiacyclododecane under reduced pressure has been reported as 434.2 K at 0.0007 bar, and 160-162°C at 0.5 mm Hg pressure [2] [3]. These values demonstrate the compound's relatively low volatility under standard conditions, which is consistent with its molecular weight and the presence of multiple sulfur atoms that can participate in intermolecular interactions [2] [3].
Table 1: Physical Properties of 1,4,7,10-Tetrathiacyclododecane
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 240.473 g/mol | Calculated | [1] [2] |
| Melting Point | 226-228°C (499.2 K) | DSC | [2] [3] |
| Boiling Point | 160-162°C (at 0.5 mm Hg) | - | [3] |
| Enthalpy of Fusion | 31.0 kJ/mol | Calorimetry | [2] |
| Density | 1.140 g/cm³ (predicted) | - | [3] |
Spectroscopic characterization of 1,4,7,10-tetrathiacyclododecane provides valuable information about its structural features. Nuclear Magnetic Resonance (NMR) spectroscopy reveals that the proton (¹H NMR) signal for the methylene groups appears at approximately 2.73 ppm in CDCl₃ [16]. This chemical shift is characteristic of methylene protons adjacent to sulfur atoms in thioether compounds [16]. The carbon-13 NMR (¹³C NMR) spectrum shows signals at around 28.64 ppm, corresponding to the carbon atoms in the ethylene bridges [16].
Mass spectrometric analysis of 1,4,7,10-tetrathiacyclododecane shows a molecular ion peak at m/z 240, consistent with its molecular weight [23]. The fragmentation pattern typically includes peaks corresponding to the sequential loss of ethylene units and sulfur atoms, providing further confirmation of its structural composition [23].
The electronic structure of 1,4,7,10-tetrathiacyclododecane is characterized by the presence of four sulfur atoms within the macrocyclic framework, each contributing its valence electrons to the overall electronic configuration of the molecule [15] [32]. Sulfur atoms in this compound exist in the -2 oxidation state, with each sulfur atom forming two single bonds with adjacent carbon atoms while retaining two lone pairs of electrons [15] [10]. These lone pairs play a crucial role in the compound's coordination chemistry and its ability to form complexes with various metal ions [10] [11].
Photoelectron spectroscopic studies of 1,4,7,10-tetrathiacyclododecane have provided valuable insights into the electronic properties of this macrocyclic thioether [15] [32]. These studies reveal that the highest occupied molecular orbitals (HOMOs) are primarily associated with the lone pairs on the sulfur atoms [15]. The energy levels of these orbitals are influenced by sulfur-sulfur interactions within the macrocyclic structure, particularly when the sulfur atoms adopt conformations that bring them into proximity [32].
The bonding patterns in 1,4,7,10-tetrathiacyclododecane involve primarily sigma (σ) bonds between carbon-carbon and carbon-sulfur atoms [10] [15]. The C-S bonds in this compound have a typical bond length of approximately 1.8 Å, which is longer than C-O bonds (approximately 1.4 Å) found in analogous oxygen-containing crown ethers [10] [13]. This difference in bond length contributes to the larger ring size and cavity diameter of 1,4,7,10-tetrathiacyclododecane compared to its oxygen analog, 1,4,7,10-tetraoxacyclododecane (12-crown-4) [10] [31].
Semi-empirical molecular orbital calculations have been performed to understand the electronic structure of 1,4,7,10-tetrathiacyclododecane in both free and metal-coordinated states [15] [30]. These calculations indicate that the energy required to transform the macrocycle from its free conformation to a metal-coordinating conformation is relatively small compared to typical metal-thioether bond energies [15] [29]. This energetic favorability explains the compound's ability to readily form complexes with various transition metals [29].
The electronic properties of 1,4,7,10-tetrathiacyclododecane differ significantly from those of its oxygen analog due to the different electronic configurations of sulfur and oxygen atoms [15] [31]. Sulfur atoms, being larger and more polarizable than oxygen atoms, form weaker but more directional bonds with carbon atoms [15]. Additionally, the sulfur lone pairs are more diffuse and extend further into space compared to oxygen lone pairs, affecting the compound's coordination behavior and selectivity toward different metal ions [15] [10].
1,4,7,10-Tetrathiacyclododecane exhibits complex conformational behavior due to its flexible twelve-membered ring structure containing four sulfur atoms [10] [13]. The conformational landscape of this macrocycle is influenced by several factors, including torsional preferences around C-C and C-S bonds, steric interactions between non-bonded atoms, and electronic effects arising from the sulfur lone pairs [10] [13]. Understanding these conformational aspects is crucial for explaining the compound's coordination chemistry and its behavior in various chemical environments [13] [35].
Crystallographic studies have revealed that 1,4,7,10-tetrathiacyclododecane can adopt different conformations depending on whether it exists in a free state or is coordinated to metal ions [10] [18]. In the free ligand state, the macrocycle often adopts conformations that minimize ring strain while optimizing the orientation of sulfur lone pairs [10]. However, upon coordination to metal ions, the ring undergoes significant conformational changes to accommodate the geometric requirements of the metal center [11] [18].
A systematic conformational analysis of 1,4,7,10-tetrathiacyclododecane using data from the Cambridge Structural Database has identified several stable conformers that can be classified based on their symmetry properties [10] [13]. These conformational classifications, established using symmetry-modified clustering techniques and visualized through principal component analysis (PCA), show that the relationship between cluster populations and relative molecular mechanics energies is significantly modified by the coordination requirements of metal ions [10].
The conformational preferences of 1,4,7,10-tetrathiacyclododecane differ markedly from those of its oxygen analog (1,4,7,10-tetraoxacyclododecane) [10] [31]. This difference can be rationalized in terms of the distinct torsional angle preferences for C-S-C-C and S-C-C-S units compared to the corresponding oxygen-containing segments [10]. The C-S bonds (approximately 1.8 Å) are longer than C-O bonds (approximately 1.4 Å), resulting in different ring geometries and conformational energetics [10] [13].
Ring dynamics in 1,4,7,10-tetrathiacyclododecane involve various types of molecular motions, including ring puckering, pseudorotation, and conformational interconversions [13] [35]. These dynamic processes occur on different timescales and can be influenced by temperature, solvent effects, and interactions with other molecules [35]. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable for studying these dynamic processes, as it can provide information about conformational exchange rates and activation barriers [16] [35].
Molecular dynamics simulations and molecular mechanics calculations have been employed to investigate the conformational flexibility and energetics of 1,4,7,10-tetrathiacyclododecane [29] [35]. These computational studies have shown that the macrocycle can access multiple low-energy conformations with similar stabilities, contributing to its conformational adaptability [29]. This property is particularly important for its function as a ligand in coordination chemistry, where the ability to adjust its conformation to match the geometric requirements of different metal ions enhances its versatility as a complexing agent [11] [18].
Irritant